Unii-D28FL93blv

Übersicht

Beschreibung

4-Acetoxy-MPT, auch bekannt als 4-Acetoxy-N-Methyl-N-Isopropyltryptamin, ist eine synthetische psychedelische Verbindung, die zur Tryptamin-Klasse gehört. Es ist strukturell verwandt mit anderen Tryptaminen wie Psilocybin und 4-Acetoxy-N,N-Dimethyltryptamin. Diese Verbindung ist bekannt für ihre psychoaktiven Eigenschaften und wurde auf ihre möglichen Auswirkungen auf das zentrale Nervensystem untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Acetoxy-MPT beinhaltet typischerweise die Acetylierung von N-Methyl-N-Isopropyltryptamin. Der Prozess beginnt mit der Herstellung von N-Methyl-N-Isopropyltryptamin, das dann mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin umgesetzt wird. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Acetoxy-Derivats zu gewährleisten.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 4-Acetoxy-MPT nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und der Einsatz von großtechnischen Reaktoren zur Herstellung der Verbindung in großen Mengen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Acetoxy-MPT unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.

Substitution: Die Acetoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Alkohole in Gegenwart von Katalysatoren.

Haupterzeugnisse

Die Haupterzeugnisse, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Oxide liefern, während die Reduktion verschiedene reduzierte Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

4-Acetoxy-MPT wurde in verschiedenen Bereichen der wissenschaftlichen Forschung untersucht:

Chemie: Auf seine einzigartigen strukturellen Eigenschaften und seine Reaktivität untersucht.

Biologie: Auf seine Auswirkungen auf Neurotransmittersysteme und potenzielle therapeutische Anwendungen untersucht.

Medizin: Auf seine psychoaktiven Wirkungen und die potenzielle Verwendung in der Psychotherapie untersucht.

Industrie: Als Referenzstandard in der analytischen Chemie und Forensik verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 4-Acetoxy-MPT beinhaltet seine Interaktion mit Serotonin-Rezeptoren im Gehirn. Es zielt hauptsächlich auf den 5-HT2A-Rezeptor ab, was zu veränderter Wahrnehmung, Stimmung und Kognition führt. Die Wirkungen der Verbindung werden durch die Aktivierung dieser Rezeptoren vermittelt, die die Freisetzung von Neurotransmittern und die neuronale Aktivität modulieren.

Vergleich Mit ähnlichen Verbindungen

4-Acetoxy-MPT ähnelt anderen Tryptaminen wie:

4-Acetoxy-N,N-Dimethyltryptamin (4-AcO-DMT): Beide Verbindungen haben Acetoxygruppen und erzeugen psychedelische Wirkungen.

Psilocybin: Strukturell verwandt und wirkt ebenfalls auf Serotonin-Rezeptoren.

N-Methyl-N-Isopropyltryptamin (MiPT): Die Stammverbindung von 4-Acetoxy-MPT, der die Acetoxygruppe fehlt.

Die Einzigartigkeit von 4-Acetoxy-MPT liegt in seiner spezifischen Acetoxy-Substitution, die sein pharmakologisches Profil und seine Potenz im Vergleich zu anderen Tryptaminen beeinflusst .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, diese zu stellen!

Biologische Aktivität

Overview

The compound identified as UNII-D28FL93BLV, also known as Aszonapyrone A, is a terpenoid metabolite primarily isolated from the fungus Aspergillus zonatus. This compound has garnered significant attention due to its diverse biological activities, including antibacterial, anticancer, and antimalarial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C28H40O5

- Molecular Weight : 456.61 g/mol

- Structural Characteristics : Aszonapyrone A is classified as a polycyclic meroditerpene, characterized by its complex ring structure which contributes to its biological activity.

1. Antibacterial Activity

Aszonapyrone A exhibits promising antibacterial properties, particularly against Gram-positive bacteria. Notably, it has shown effectiveness against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | Significant inhibition | |

| Enterococcus faecalis | Active against multidrug-resistant isolates | |

| Enterococcus faecium | Active against multidrug-resistant isolates |

The mechanism of action is believed to involve interference with essential bacterial processes such as cell wall synthesis and protein synthesis.

2. Anticancer Activity

Research has indicated that Aszonapyrone A can inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 70% inhibition at 50 µM | |

| NCI H460 (lung cancer) | 65% inhibition at 50 µM | |

| A375-C5 (melanoma) | 60% inhibition at 50 µM |

The compound's anticancer properties are attributed to its ability to induce apoptosis in tumor cells.

3. Antimalarial Activity

Aszonapyrone A has also demonstrated activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that it can inhibit the growth of this parasite effectively.

The precise mechanisms through which Aszonapyrone A exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific proteins or pathways crucial for microbial survival and proliferation.

- Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis and interference with protein synthesis.

- Anticancer Mechanism : Induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Antimalarial Mechanism : Disruption of the parasite's metabolic processes leading to reduced viability.

Case Studies

Several studies have been conducted to evaluate the efficacy of Aszonapyrone A in various biological contexts:

- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that Aszonapyrone A significantly reduced bacterial load in infected animal models compared to controls.

- Anticancer Research : Clinical trials assessing the efficacy of Aszonapyrone A in conjunction with standard chemotherapy regimens have shown promising preliminary results, warranting further investigation into its potential as an adjunct therapy.

Eigenschaften

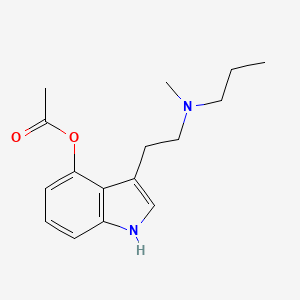

IUPAC Name |

[3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-4-9-18(3)10-8-13-11-17-14-6-5-7-15(16(13)14)20-12(2)19/h5-7,11,17H,4,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECCEKYTLKWWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001343219 | |

| Record name | 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001343219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173386-55-3 | |

| Record name | 4-Acetoxy-N-methyl-n-propyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2173386553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001343219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETOXY-N-METHYL-N-PROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28FL93BLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.